molecular formula C15H15N5OS B2512167 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034522-35-3

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2512167
CAS No.: 2034522-35-3
M. Wt: 313.38
InChI Key: JZXILFRIGACQHQ-UHFFFAOYSA-N
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Description

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a synthetic small molecule designed for research applications, integrating key heterocyclic pharmacophores known for diverse biological activities. This compound features a thiazole-5-carboxamide core linked via a methylene bridge to a complex bi-aryl system comprising a pyridine and a 1-methylpyrazole ring. The strategic incorporation of both thiazole and pyrazole moieties is significant, as these scaffolds are extensively documented in medicinal chemistry for their broad spectrum of pharmacological properties. Thiazole-containing compounds are recognized for their ability to interact with various enzymatic targets and have been developed as treatments for conditions including cancer, microbial infections, and inflammatory diseases . Similarly, pyrazole derivatives are established as privileged structures in drug discovery, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects . The specific molecular architecture of this compound, particularly the fusion of pyridine, pyrazole, and thiazole rings into a single entity, makes it a valuable chemical tool for probing novel biological pathways. It is intended for use in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) investigations in early drug discovery research. Researchers can utilize this compound to explore its potential mechanism of action, which may involve enzyme inhibition or receptor modulation, given the known profiles of its constituent heterocycles. For instance, analogous thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various human cell lines, demonstrating the research utility of this chemical class . This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXILFRIGACQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the pyrazole and pyridine rings. One common approach is to first synthesize the pyrazole ring through a cyclization reaction involving hydrazine and a β-diketone. The pyridine ring can be constructed using a Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyridine ring can be reduced to form pyridine derivatives.

  • Substitution: : The carboxamide group can undergo substitution reactions to form different amides or esters.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents such as thionyl chloride (SOCl₂) and acyl chlorides are often used for substitution reactions.

Major Products Formed:
  • Oxidation: : Thiazole sulfoxides and sulfones.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Various amides and esters.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing thiazole and pyrazole structures. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and lung adenocarcinoma cells. In one study, a thiazole-integrated compound displayed an IC50 value of 23.30 mM against A549 cells, indicating promising selectivity and potency .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (mM)Activity
Compound 1A54923.30 ± 0.35Moderate
Compound 2U251<10High
Compound 3WM793>1000Low

AMPK Inhibitors

The compound is also being explored for its potential as an AMP-activated protein kinase (AMPK) inhibitor, which plays a crucial role in regulating cellular energy homeostasis. Research indicates that thiazole derivatives can be synthesized to develop novel AMPK inhibitors that may lead to new anticancer therapies .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives, suggesting that compounds like 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide could exhibit similar properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which are involved in the inflammatory process .

Case Study 1: Synthesis and Evaluation of Thiazole-Pyridine Hybrids

A recent study synthesized thiazole-pyridine hybrids and evaluated their anticancer activity against several cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). One hybrid showed an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil . This suggests that modifications to the thiazole structure can enhance anticancer efficacy.

Case Study 2: Structure-Activity Relationship Analysis

A structure–activity relationship (SAR) analysis conducted on thiazole derivatives indicated that the presence of electron-withdrawing groups significantly enhances cytotoxicity against cancer cells. The study highlighted how specific substitutions on the thiazole ring can lead to increased potency against various cancer types .

Mechanism of Action

The mechanism by which 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound’s structural analogs vary in heterocyclic cores, substituent positions, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis based on the evidence:

Compound Name/ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Activity/Properties Reference
Target Compound Thiazole-5-carboxamide Pyridin-3-ylmethyl, 1-methyl-1H-pyrazol-4-yl N/A N/A Presumed kinase inhibition (structural)
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) Pyrazole-4-carboxamide Chloro, phenyl, cyano 68 133–135 Cytotoxicity (in vitro)
SRT2104 Thiazole-5-carboxamide Imidazo[2,1-b]thiazole, morpholinomethyl, pyridin-3-yl 74 N/A Cytokine-suppressive anti-inflammatory
18j (N-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazole) Thiadiazole-2-carboxamide Pyridin-4-yl, 3,5-dimethoxyphenyl N/A 179–180 Anticancer (preliminary screening)
4a (4-Methyl-N-(5-morpholinomethyl-thiazol-2-yl) Thiazole-2-carboxamide Morpholinomethyl, pyridin-3-yl N/A N/A Kinase inhibition (IC50 < 1 µM)

Key Findings from Comparative Studies

Bioactivity: The target compound’s pyridinyl-pyrazolyl-thiazole architecture aligns with kinase inhibitors like SRT2104 (GSK-2245840B), which exhibits anti-inflammatory activity via ATP-competitive binding . In contrast, pyrazole-4-carboxamide derivatives (e.g., 3a–3e) show cytotoxicity in cancer cell lines, attributed to chloro and cyano substituents enhancing electrophilicity . Thiadiazole-carboxamides (e.g., 18j–18o) demonstrate moderate anticancer activity, but their thiadiazole cores are less metabolically stable than thiazoles .

Synthetic Feasibility :

  • The target compound’s synthesis likely parallels routes for 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides, where ethyl carboxylate intermediates are hydrolyzed and coupled with amines . However, introducing the 1-methylpyrazole group may require additional steps, such as Suzuki-Miyaura coupling or nucleophilic substitution, as seen in pyridinylmethyl-linked analogs .

Physicochemical Properties :

  • Solubility : The 1-methylpyrazole group in the target compound likely enhances aqueous solubility compared to chlorinated analogs (e.g., 3b, 3e) .
  • Thermal Stability : Melting points of analogs range from 123–202°C, influenced by substituent polarity. The target compound’s melting point is unreported but expected to fall within this range due to structural similarity.

Metabolic Stability :

  • Methyl groups on pyrazole (target compound) and morpholine (SRT2104) reduce oxidative metabolism, as evidenced by improved half-lives in microsomal assays . In contrast, unsubstituted pyrazoles (e.g., 3a) show faster clearance .

Biological Activity

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide (CAS Number: 2034522-35-3) is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of the compound is C15H15N5OSC_{15}H_{15}N_{5}OS, with a molecular weight of 313.4 g/mol. The compound's structure contains a thiazole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory effects.

PropertyValue
CAS Number2034522-35-3
Molecular FormulaC₁₅H₁₅N₅OS
Molecular Weight313.4 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
    • Inhibition of Kinases : Many thiazole derivatives inhibit specific kinases involved in cancer cell proliferation.
    • Induction of Apoptosis : The compound may enhance apoptotic pathways in cancer cells by modulating anti-apoptotic proteins.
    • DNA Interaction : Some studies suggest that thiazole-containing compounds can bind to DNA, disrupting replication and transcription processes.
  • Case Studies :
    • A study reported that thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 3.79 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
    • Another research highlighted that compounds with similar structures showed significant inhibition against the HCT116 and HepG2 cell lines, suggesting broad-spectrum anticancer activity .

Anti-inflammatory Activity

Thiazole derivatives have also been explored for their anti-inflammatory properties. The presence of the pyrazole moiety enhances the ability of these compounds to inhibit inflammatory mediators.

  • Mechanisms :
    • Cytokine Inhibition : Compounds may reduce the production of pro-inflammatory cytokines.
    • NF-kB Pathway Modulation : Some studies suggest that these compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Essential for anticancer activity; modifications in this ring can significantly alter potency.
  • Pyrazole Substituents : Variations in the pyrazole group can enhance or diminish biological activity; for example, methyl substitutions at specific positions have been shown to improve efficacy against certain cancer cell lines .
  • Pyridine Linkage : The pyridine moiety contributes to the overall stability and bioavailability of the compound.

Q & A

Basic Research Question

  • Enzymatic Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-conjugated luminescent substrates. IC50_{50} values are calculated via dose-response curves .
  • Cellular Assays : Measure proliferation inhibition in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase active sites (e.g., hydrophobic interactions with pyridine-thiazole motifs) .
  • Structure-Activity Relationship (SAR) : Modify pyrazole methyl or thiazole substituents to correlate structural changes with activity .

How should conflicting solubility data between computational predictions and experiments be resolved?

Advanced Research Question

  • Experimental Validation : Use shake-flask method with HPLC quantification in buffers (pH 6.8–7.4) and solvents (DMSO, ethanol) .
  • Computational Adjustments : Refine COSMO-RS models by incorporating crystal lattice energy data from X-ray structures .

Q. Example Data Contradiction :

MethodPredicted Solubility (mg/mL)Observed Solubility (mg/mL)
COSMO-RS (DMSO)12.38.7 ± 0.9
Experimental (PBS)N/A0.45 ± 0.1

What advanced purification techniques are recommended for isolating polar derivatives?

Basic Research Question

  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient .
  • Ion-Exchange Chromatography : For charged intermediates (e.g., pyrazole-carboxylic acids) .

Advanced Research Question

  • MW-Assisted Crystallization : Enhance crystal purity by controlled cooling rates (2°C/min) .

What strategies optimize coupling efficiency between pyridine and thiazole moieties?

Advanced Research Question

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings or CuI for Ullmann reactions .
  • Microwave Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, improving yields by 15–20% .

How to address discrepancies in biological activity across assay systems?

Advanced Research Question

  • Standardized Protocols : Use identical cell lines (ATCC-validated) and assay durations (e.g., 48 h for MTT) .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

What computational methods validate the proposed binding mode with target proteins?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
  • Free-Energy Perturbation (FEP) : Quantify contributions of pyrazole methyl groups to binding affinity .

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